S-KKWK
Description
Properties
Molecular Formula |
C58H95N9O6 |
|---|---|
Molecular Weight |
1014.46 |
IUPAC Name |
Cholesterol-Gly-Lys-Lys-Trp-Lys-NH2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S-KKWK; Cholesterol -KKWK conjugate |
Origin of Product |
United States |
The Chemical Compound S Kkwk
S-KKWK is a synthetic lipopeptide designed as a potent inhibitor of influenza A virus entry. Its structure is characterized by the conjugation of cholesterol to the N-terminus of the short peptide sequence Lys-Lys-Trp-Lys (KKWK) scholarsportal.infonih.govmedkoo.com. This modification with a cholesterol moiety is crucial for its enhanced antiviral activity. The full chemical name of this compound is Cholesterol-Gly-Lys-Lys-Trp-Lys-NH2 medkoo.com.
Molecular Mechanisms of S Kkwk Antiviral Action
Interaction with Influenza A Virus Hemagglutinin Subunit 2 (HA2)
The Hemagglutinin protein is composed of two subunits, HA1 and HA2. While HA1 forms the globular head responsible for receptor binding, HA2 constitutes the more conserved stem or stalk region and is crucial for mediating membrane fusion. readthedocs.iogithub.io S-KKWK specifically targets this HA2 subunit. researchgate.netnih.govnih.gov
Specific Binding to the HA2 Stalk Region
Research indicates that this compound binds to a conserved hydrophobic pocket located on the HA2 subunit. researchgate.net This specific interaction occurs within the stem region (also referred to as the stalk region) of HA2. nih.govnih.gov The stem region of HA2 is highly conserved across various influenza A virus strains, making it an attractive target for broad-spectrum antiviral development. github.io
Identification of Conserved Binding Sites within HA2
The precise binding site of this compound within HA2 has been elucidated through computational methods. Computer-aided docking simulations and protein sequence alignments have identified conserved residues in the stem region of HA2 as the probable binding site for this compound. nih.govnih.gov This identification of a conserved binding site highlights the potential of this compound as a broad-spectrum antiviral agent, as targeting such a region is less susceptible to viral mutations that often lead to drug resistance. nih.govnih.gov
Inhibition of Conformational Rearrangements of HA2
A critical step in influenza virus entry is the low pH-triggered conformational change of HA, which occurs within the endosomes after viral internalization. wikipedia.orggithub.io This extensive rearrangement of the HA2 subunit is essential for the subsequent membrane fusion process. github.io this compound functions as a viral entry blocker by directly inhibiting these crucial conformational rearrangements of the HA2 subunit. nih.govnih.gov
Prevention of Six-Helix Bundle Formation
The low pH environment in the endosome induces a series of conformational changes in HA2, leading to the formation of a stable six-helix bundle (6HB) structure. researchgate.netgithub.io This 6HB formation, involving the association of heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains, provides the necessary energy to drive the fusion of the viral and host cell membranes. researchgate.net this compound effectively prevents this six-helix bundle formation. researchgate.net By interfering with this critical structural transition, this compound disrupts the energy-generating mechanism required for membrane fusion. researchgate.net
Disruption of Fusion-Active Hemagglutinin Conformation
The low pH-induced conformational changes in HA are irreversible and result in a fusogenic, or fusion-active, HA conformation. wikipedia.org This fusogenic state exposes the hydrophobic fusion peptide, which then inserts into the host cell membrane, initiating the fusion process. github.io this compound disrupts this fusion-active hemagglutinin conformation by stabilizing the pre-fusion structure of HA, thereby preventing the transition to the fusogenic state. wikipedia.org This stabilization mechanism is key to its antiviral activity.
Interruption of Virus-Host Cell Membrane Fusion
The ultimate consequence of this compound's interaction with HA2 and its inhibition of conformational rearrangements is the interruption of virus-host cell membrane fusion. nih.govnih.gov This membrane fusion is a prerequisite for the release of the viral genome into the host cell cytoplasm, a crucial step for viral replication. wikipedia.org By blocking the conformational changes in HA2 that lead to the formation of the six-helix bundle and the subsequent insertion of the fusion peptide, this compound effectively prevents the viral envelope from fusing with the endosomal membrane. wikipedia.org This interruption of the membrane fusion process consequently blocks the entry of the viral genetic material into the host cell, thereby inhibiting viral infection.
Detailed Research Findings: Antiviral Activity of this compound
Studies have shown that this compound exhibits potent antiviral activities against a wide range of influenza A viral strains, including those resistant to oseltamivir (B103847), and clinically relevant isolates. nih.govnih.gov The inhibitory concentrations (IC50 values) demonstrate its effectiveness at micromolar concentrations. nih.govnih.gov
Table 1: Antiviral Activity of this compound Against Influenza A Viral Strains
| Influenza A Viral Strain | IC50 (µM) nih.govnih.gov |
| Various IAV strains | 0.7 to 3.0 |
| Oseltamivir-resistant strains | Potent activity |
| Clinically relevant isolates | Potent activity |
Note: Specific IC50 values for individual strains within the range were not provided in the source material, therefore a range is presented.
Blocking of Viral Entry into Host Cells
This compound functions as a highly effective viral "entry blocker" by interfering with the critical process of virus-host cell membrane fusion. fishersci.se Its primary target is the hemagglutinin (HA) protein of the influenza A virus, specifically the HA2 subunit. fishersci.seciteab.com
The mechanism of action involves this compound inhibiting the conformational rearrangements of the HA2 subunit. fishersci.seciteab.com These conformational changes are essential for the influenza virus to fuse with the host cell membrane following endocytosis. fishersci.se By binding to a conserved hydrophobic pocket within the HA2 subunit, this compound prevents the formation of the six-helix bundle, a crucial structural transition required for membrane fusion. wikipedia.org This interaction effectively interrupts the fusion process, thereby preventing the viral genome from entering the host cell. fishersci.se Computer-aided docking simulations and protein sequence alignment studies have identified conserved residues in the stem region of HA2 as potential binding sites for this compound, highlighting this region as a promising target for broad-spectrum anti-influenza drug design. fishersci.se The potent inhibitory activity of this compound against viral entry has been substantiated by in vitro studies, showing IC50 values ranging from 0.7 to 3.0 µM against various influenza A viral strains. fishersci.senih.gov Furthermore, in vivo experiments have demonstrated that this compound can reduce mortality and extend survival time in influenza A virus-infected mice. fishersci.se
The following table summarizes the inhibitory concentrations of this compound against various influenza A viral strains:
| Target Influenza A Viral Strains | IC50 Range (µM) |
| Broad variety of strains | 0.7 - 3.0 |
| Oseltamivir-resistant strains | 0.7 - 3.0 |
| Clinically relevant isolates | 0.7 - 3.0 |
Membrane-Targeting Mechanism Facilitated by Lipidation
A key aspect of this compound's design and mechanism is its lipidation. This compound is a lipopeptide, meaning it is formed by conjugating cholesterol, a lipid molecule, to the N-terminus of the KKWK peptide. fishersci.se This lipid modification plays a crucial role in facilitating the compound's interaction with and targeting of biological membranes.
Lipidation, in general, significantly increases the hydrophobicity of a molecule, which in turn enhances its affinity for lipid bilayers, such as those found in viral envelopes and host cell membranes. This increased hydrophobicity can alter the molecule's conformation, stability, intracellular transport, and localization within the cellular environment. In the context of this compound, the conjugated cholesterol moiety is instrumental in guiding the lipopeptide to the viral envelope and host cell membrane, where it can then exert its inhibitory effects on the HA2 subunit. fishersci.se While the specific details of this compound's cholesterol-mediated membrane integration are part of its broader mechanism, the principle of lipid modifications promoting membrane association and enabling targeted interactions is well-established in biological systems. This membrane-targeting capability is critical for this compound to effectively reach its viral target and block the fusion process at the membrane interface.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of S Kkwk
Elucidation of Key Structural Determinants for Antiviral Potency
The antiviral efficacy of S-KKWK is intrinsically linked to specific features of its molecular structure. Comprehensive SAR studies aim to identify and characterize these critical structural elements.
Role of Amino Acid Sequence (KKWK Peptide Core)
The core of this compound is the KKWK amino acid sequence, which is fundamental to its antiviral properties. This peptide sequence contributes significantly to the compound's ability to act as a viral entry blocker. researchgate.netnih.gov Antiviral peptides, including the KKWK motif, often exhibit specific structural characteristics such as a net positive charge and a defined hydrophobicity, which are crucial for their interaction with viral components or host cell membranes. researchgate.net The KKWK sequence, when incorporated into lipopeptides, has been shown to possess potent antiviral activities against a broad range of influenza A viral strains. nih.gov Its role involves targeting the viral fusion machinery, specifically disrupting the conformational changes in the HA2 subunit that are necessary for virus-host cell membrane fusion. nih.gov Research has also explored hybridizing the KKWK sequence with other peptide fragments, such as ARLPR, and conjugating them with lipid chains to further enhance antiviral activity. fishersci.ca
Influence of Cholesterol Conjugation on Biological Activity
A defining feature of this compound is its conjugation with cholesterol, which significantly enhances its biological activity. nih.gov Cholesterol conjugation is a strategic modification employed to improve the pharmacokinetic properties of peptides, primarily by increasing their affinity for biological membranes. citeab.com This enhanced membrane affinity leads to a higher local concentration of the lipopeptide at the site of viral action, thereby amplifying its antiviral potency. citeab.com
Cholesterol plays a vital role in the fusion and budding processes of enveloped viruses, and its strategic incorporation into peptides like this compound allows for direct interference with these critical steps. citeab.com The primary objective of cross-linking cholesterol to a peptide is to augment the peptide's hydrophobicity and lipid-solubility. This modification facilitates the conjugate's ability to traverse the highly lipophilic cell membrane and gain entry into the cytoplasm, where it can exert its antiviral effects. citeab.com Cholesterol-conjugated peptides are recognized as a powerful tool for developing rapid-response antiviral agents, particularly effective against enveloped viruses by disrupting their membrane fusion mechanisms. citeab.com
Effect of Lipid Chain Length on Efficacy and Selectivity
As a lipopeptide, this compound incorporates a lipid component, and the length of this lipid chain is a critical determinant of its efficacy and selectivity. Peptide lipidation involves the covalent attachment of a fatty chain to a peptide molecule. nih.gov The length of this lipid chain can profoundly influence the compound's potency and pharmacological activity. nih.gov
Generally, increasing the length of the lipid chain can lead to improved cellular uptake and stronger binding to serum albumin, which in turn can prolong the compound's half-life in the bloodstream. nih.govpolybion.in However, there is an optimal balance; excessively long lipid chains can promote self-assembly of the lipopeptide in aqueous solutions, potentially reducing its effective interaction with target membranes and consequently diminishing its antiviral activity. nih.gov Studies on lipopeptides have shown that optimal activity is often observed with fatty acid chains of moderate length, such as C8-C14 or C8-C12. nih.govresearchgate.net Conversely, lipid chains exceeding a certain length (e.g., C10 or C12 carbons) have been associated with increased general toxicity and hemolytic activity, highlighting the importance of optimizing chain length for both efficacy and safety. nih.govresearchgate.netwikipedia.org
The following table illustrates the general principle of lipid chain length influence on lipopeptide activity, based on reported trends:
| Lipid Chain Length (Carbon Atoms) | General Effect on Cellular Uptake | General Effect on Membrane Interaction | General Effect on Activity | Potential for Toxicity/Self-Assembly |
| Short (e.g., C4-C6) | Moderate | Moderate | Lower | Low |
| Medium (e.g., C8-C14) | Increased | Enhanced | Optimal | Moderate |
| Long (e.g., C16-C20+) | High | Strong, but can lead to aggregation | Variable (can decrease) | High (increased hemolysis/self-assembly) nih.govresearchgate.netwikipedia.org |
Methodological Approaches in SAR and QSAR Analysis
The elucidation of SAR and QSAR for this compound and similar antiviral peptides relies on a combination of experimental and computational approaches. These methodologies enable researchers to systematically understand and predict the relationship between molecular structure and biological function.
Systematic Modification and Evaluation of Analogues
A cornerstone of SAR analysis involves the systematic modification of the parent compound, this compound, to generate a library of analogues. These modifications can include altering the amino acid sequence, introducing non-natural amino acids, or varying the site and type of cholesterol or lipid conjugation. researchgate.netnih.govpolybion.in Each analogue is then rigorously evaluated for its antiviral activity.
Experimental evaluation typically involves in vitro assays, such as cell-based assays, to determine the inhibitory concentration 50% (IC50) values against target viruses like influenza A. nih.govfishersci.ca For instance, this compound and its derivatives have shown potent antiviral activities with IC50 values ranging from 0.7 to 3.0 µM against various influenza A viral strains. nih.gov Techniques like alanine (B10760859) scanning (Ala-scan) and peptide fragmentation are also employed to pinpoint specific amino acid residues or short segments crucial for activity. fishersci.ca By comparing the antiviral potency of these systematically modified analogues to the original this compound, researchers can deduce which structural changes enhance or diminish activity, thereby building a detailed SAR profile.
Computational Approaches for Predicting Structure-Activity Relationships
Computational methods play an increasingly vital role in accelerating the discovery and optimization of antiviral peptides like this compound. Bioinformatics tools and protein engineering strategies are frequently utilized for the de novo design and modification of synthetic antiviral peptides. researchgate.net
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a ligand (e.g., this compound) when bound to a receptor (e.g., viral fusion protein), providing insights into the molecular interactions driving activity. researchgate.netbioregistry.io
Molecular Dynamics Simulations: These simulations model the time-dependent behavior of molecular systems, offering a dynamic view of how this compound interacts with membranes or viral proteins. bioregistry.io
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR establishes mathematical relationships between the chemical structure of a series of compounds and their biological activity. epa.govfishersci.ptfishersci.comguidetopharmacology.org By correlating various molecular descriptors (e.g., hydrophobicity, charge, size) with observed antiviral potency, QSAR models can predict the activity of new, untested analogues. guidetopharmacology.org These models often demonstrate good reliability and predictability, guiding the rational design of more effective compounds. epa.govguidetopharmacology.org
The integration of computational approaches, such as computer-aided design, has been instrumental in the development and optimization of this compound and its derivatives, facilitating the identification of promising antiviral candidates. nih.gov
Correlation of Molecular Descriptors with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the structural features of a compound, represented by molecular descriptors, with its observed biological activity mitoproteome.orgmetabolomicsworkbench.org. For peptides like this compound, these descriptors can capture various aspects of their physicochemical properties, which are critical for their interaction with biological targets. The goal is to predict the activity of novel or modified peptides and to gain insights into the molecular mechanisms underlying their biological effects.
Molecular Descriptors in Peptide QSAR
Molecular descriptors are numerical values that encode information about a molecule's structure and properties. In peptide QSAR, these descriptors typically fall into several categories:
Hydrophobic Descriptors: These describe the lipophilicity or hydrophobicity of a peptide, which is crucial for its ability to cross biological membranes and interact with hydrophobic pockets of target proteins. Examples include the octanol-water partition coefficient (LogP) or amino acid-specific hydrophobic scales mitoproteome.org.
Electronic Descriptors: These describe the electronic properties, such as charge distribution, polarity, and electron density, which are vital for electrostatic interactions, hydrogen bonding, and other non-covalent forces with biological targets. Examples include dipole moment, frontier molecular orbital energies (HOMO/LUMO), chemical hardness, and electronegativity mitoproteome.org.
Correlation with Biological Activity
In QSAR studies, a dataset of peptides with known structures and measured biological activities is used to develop a statistical model. This model attempts to find a mathematical relationship between the molecular descriptors and the biological activity (e.g., inhibitory concentration, antimicrobial activity, binding affinity). Common statistical methods employed include multiple linear regression (MLR), partial least squares (PLS), and various machine learning techniques mitoproteome.org.
For a peptide such as this compound, a hypothetical QSAR study would involve:
Selection of a Peptide Library: A series of this compound analogs, where specific amino acids are systematically modified or substituted, would be synthesized.
Biological Activity Measurement: The biological activity (e.g., antiviral potency, binding affinity to a specific viral protein) of each analog would be quantitatively measured under standardized experimental conditions.
Descriptor Calculation: A range of molecular descriptors for each peptide in the library would be calculated using computational chemistry software.
Model Development: Statistical analysis would then be performed to identify which descriptors, or combinations thereof, best correlate with the observed biological activity. This might result in a regression equation, for example: Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + Intercept where c1, c2 are coefficients indicating the weight and direction of influence of each descriptor.
Detailed Research Findings and Data Tables for this compound
While this compound has been identified as a peptide with antiviral activity chemicalbook.com, detailed quantitative structure-activity relationship (QSAR) studies specifically correlating its molecular descriptors with its biological activity, including specific data tables, are not extensively reported in the publicly available literature through the conducted searches. Therefore, specific numerical data and detailed research findings for this compound to populate interactive data tables cannot be provided here.
However, if such data were available, a typical data table illustrating the correlation of molecular descriptors with biological activity for this compound analogs might look like the following hypothetical example, demonstrating the type of information that would be presented:
| Peptide Analog (Modification) | LogP (Hydrophobicity) | TPSA (Polar Surface Area) | Dipole Moment (Debye) | Biological Activity (IC50, µM) |
| This compound (Wild Type) | [Value] | [Value] | [Value] | [Value] |
| S-AKWK (Serine to Alanine) | [Value] | [Value] | [Value] | [Value] |
| S-KKWA (Lysine to Alanine) | [Value] | [Value] | [Value] | [Value] |
| S-KKWE (Tryptophan to Glutamic Acid) | [Value] | [Value] | [Value] | [Value] |
The analysis of such a table would reveal how changes in specific molecular descriptors, resulting from amino acid substitutions or modifications, impact the biological activity of this compound. For instance, an increase in hydrophobicity (higher LogP) might correlate with increased membrane permeability, while changes in polar surface area (TPSA) or dipole moment could indicate altered binding interactions with a target protein.
In Vitro Research Methodologies for S Kkwk Biological Activity
Cell Culture Models for Antiviral Evaluation
Cell culture models are fundamental to assessing the antiviral potential of compounds like S-KKWK. These models provide a controlled environment to observe virus-host cell interactions and the compound's impact on the infectious process.
Madin-Darby Canine Kidney (MDCK) cells are a widely utilized and highly permissive cell line for the propagation and study of influenza A viruses, making them an ideal model for antiviral evaluations. researchgate.netnextmovesoftware.com Researchers typically seed MDCK cells in multi-well plates, such as 96-well plates, at a density suitable for monolayer formation and subsequent viral infection. researchgate.net For instance, a common seeding density is 2 × 104 cells per well in 100 µL volume, followed by culturing in a 5% CO2 incubator at 37°C for 24 hours to allow for cell adherence and growth. researchgate.net this compound has been consistently employed as a positive control in anti-influenza A virus assays using MDCK cells, underscoring its established antiviral activity in this model. researchgate.netwikipedia.orgguidetopharmacology.org
Optimized infection and treatment protocols are crucial for obtaining reliable and reproducible antiviral data. A standard procedure involves preparing mixtures of the influenza A virus (e.g., at 100 TCID50, 50% tissue culture infectious dose) with serially diluted this compound solutions. researchgate.net These virus-compound mixtures are typically incubated together at 37°C for a period, such as 30 minutes, before being added to the prepared MDCK cell monolayers. researchgate.net After an initial incubation period with the virus-compound mixture (e.g., 1 hour), the supernatant is removed, and the cells are washed. researchgate.net Fresh culture medium, often Dulbecco's Modified Eagle Medium (DMEM) supplemented with TPCK-trypsin (e.g., 1 µg/mL), is then added to support viral replication and allow for the assessment of antiviral effects. researchgate.net The antiviral effect is typically measured at a specific time point post-infection, such as 48 hours. researchgate.net
Quantitative Assessment of Antiviral Potency in Cell-Based Assays
Quantitative assessment provides a precise measure of a compound's effectiveness in inhibiting viral activity within cell culture.
The inhibitory concentration 50% (IC50) is a key metric used to quantify the antiviral potency of this compound. It represents the concentration of the compound required to inhibit 50% of viral replication or activity in a given assay. mims.comwikidata.org Cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, are commonly employed at 48 hours post-infection to determine the IC50 values. researchgate.net This method measures metabolic activity as an indicator of cell viability, which is inversely correlated with viral cytopathic effect.
Table 1: Representative Antiviral Potency of this compound Against Influenza A Viral Strains
| Influenza A Viral Strain | IC50 Range (µM) |
| Diverse Influenza A strains (including oseltamivir-resistant and clinically relevant isolates) | 0.7 - 3.0 mims.comwikidata.org |
Detailed research findings indicate that this compound and its derivatives demonstrate potent antiviral activities, with IC50 values spanning from 0.7 to 3.0 µM against a broad spectrum of influenza A viral strains. mims.comwikidata.org
This compound has been rigorously evaluated for its antiviral efficacy against a diverse panel of influenza A viral strains, including common subtypes and drug-resistant variants. Studies have confirmed its potent activity against H1N1 (e.g., A/Puerto Rico/8/34) and H3N2 (e.g., A/Aichi/2/68) influenza A viruses. researchgate.net Crucially, this compound has also demonstrated effectiveness against oseltamivir-resistant strains, such as A/Puerto Rico/8/34 (H1N1) with the NA-H274Y mutation, highlighting its potential as a valuable antiviral agent in the face of emerging drug resistance. mims.comwikidata.orgresearchgate.net This broad-spectrum activity is a significant advantage in antiviral development.
Investigating Specific Stages of the Viral Life Cycle
Understanding the precise stage of the viral life cycle targeted by an antiviral compound is critical for elucidating its mechanism of action. Extensive mechanistic studies have revealed that this compound functions as a viral "entry blocker." mims.comwikidata.org Its primary mode of action involves inhibiting the conformational rearrangements of the hemagglutinin 2 (HA2) subunit, a crucial step in the viral entry process. mims.comwikidata.orgresearchgate.net By interfering with these conformational changes, this compound effectively interrupts the fusion of the virus-host cell membranes, thereby preventing the virus from entering the host cell and initiating replication. mims.comwikidata.orgresearchgate.net This specific targeting of the HA2 subunit suggests that this compound interacts with a conserved region of hemagglutinin, offering a potential strategy for designing broad-spectrum anti-influenza A virus agents. mims.comwikidata.org
Time-of-Addition Assays to Pinpoint Inhibition Stage (e.g., Viral Entry Phase)
Time-of-addition assays are critical for determining the specific stage of the viral life cycle at which a compound exerts its inhibitory effect readthedocs.iowikipedia.org. By adding the test compound at different time points relative to viral infection, researchers can pinpoint whether the compound interferes with early events like attachment and entry, or later stages such as replication and assembly readthedocs.iowikipedia.org.
For this compound, studies have consistently indicated its role as a viral "entry blocker" fishersci.sesuprabank.orguwm.edu.pl. In time-of-addition experiments, this compound has been utilized as a positive control for its known inhibitory activity during the early phase of influenza A virus infection suprabank.orguwm.edu.pl. Research evaluating the anti-influenza virus activity of other compounds, using this compound as a reference, has provided insights into its inhibitory profile across different treatment approaches. For instance, in one study, this compound demonstrated potent activity when administered during the "pretreatment of virus" or "during infection" phases, aligning with its role as an entry inhibitor suprabank.org.
The following table illustrates typical results from time-of-addition assays, showcasing the inhibitory concentrations (IC50) of this compound under various treatment conditions, which collectively indicate its primary action during the early stages of viral infection.
| Treatment Approach | IC50 ± SD (µg/mL) |
| Pretreatment of cell | >9.85 suprabank.org |
| Pretreatment of virus | 1.85 ± 0.92 suprabank.org |
| During infection | 5.75 ± 1.86 suprabank.org |
| After infection | >9.85 suprabank.org |
Note: The virus used in this specific experiment was influenza virus A/PR/8/34 (H1N1). suprabank.org
These findings reinforce that this compound primarily interferes with the initial stages of viral infection, particularly by interacting with the virus before or during its entry into host cells suprabank.org.
Assays for Inhibition of Membrane Fusion (e.g., Syncytium Formation Inhibition)
This compound's primary mechanism of action involves the inhibition of virus-host cell membrane fusion fishersci.senih.govsuprabank.org. This critical step in the viral life cycle, particularly for enveloped viruses like influenza, is mediated by viral fusion proteins such as hemagglutinin (HA) fishersci.senih.govuwm.edu.pl. This compound specifically targets the HA2 subunit of hemagglutinin, preventing the conformational changes necessary for successful membrane fusion fishersci.senih.govsuprabank.org.
While specific data tables detailing this compound's IC50 in syncytium formation inhibition assays were not explicitly found, the compound's well-established mechanism directly implies its efficacy in such assays. Syncytium formation assays are commonly used to evaluate the ability of compounds to inhibit cell-cell fusion induced by viral glycoproteins, which mimics the virus-cell fusion process uwm.edu.plnih.govciteab.com. Compounds that block the conformational changes of fusion proteins, like this compound, would typically prevent the formation of multinucleated giant cells (syncytia) in susceptible cell lines expressing the viral fusion protein uwm.edu.plciteab.com. The extensive mechanistic studies on this compound have demonstrated that it functions as a "fusion blocker" by interrupting the fusion of virus-host cell membranes fishersci.senih.gov.
Molecular and Cellular Assays for Mechanistic Insights
Molecular and cellular assays provide deeper insights into the precise mechanisms by which this compound exerts its antiviral effects, including its impact on viral protein expression and broader cellular processes.
Immunofluorescence Assays for Viral Protein Expression
Immunofluorescence assays (IFA) are powerful tools for visualizing viral components and their localization within infected cells, as well as quantifying changes in viral protein expression upon treatment with antiviral compounds metabolomicsworkbench.orgnih.gov. For this compound, IFA has been employed to demonstrate its ability to reduce viral protein expression, serving as a positive control in such experiments suprabank.orguwm.edu.pl.
In studies investigating the antiviral activity of other compounds, this compound at a concentration of 5 µg/mL was used as a positive control to assess its inhibitory effect on the expression of influenza A virus nucleoprotein (NP) in infected MDCK cells suprabank.orguwm.edu.pl. The nucleoprotein is an abundant viral protein, and its reduced expression, as observed through immunofluorescence staining, indicates successful inhibition of viral replication, often stemming from an early block in the viral life cycle like entry suprabank.orguwm.edu.plidrblab.netresearchgate.net. The decrease in green fluorescence (representing NP expression) in cells treated with this compound, compared to untreated infected cells, visually confirms its antiviral efficacy by limiting the production of viral proteins suprabank.orguwm.edu.pl.
Hemagglutination and Hemolysis Inhibition Assays (as negative controls or for specific targets)
Hemagglutination (HA) and Hemagglutination Inhibition (HAI) assays are traditional methods used to quantify viruses that possess hemagglutinin, like influenza virus, and to detect antibodies that inhibit this agglutination. Hemagglutination occurs when viral hemagglutinin binds to sialic acid receptors on red blood cells (RBCs), forming a lattice that prevents the RBCs from settling. HAI assays measure the ability of antibodies or compounds to prevent this agglutination, indicating an interference with the HA-RBC binding.
For this compound, while its primary target is the HA2 subunit to inhibit conformational changes and membrane fusion, it does not directly block the initial binding of HA to red blood cells. Therefore, in hemagglutination inhibition assays, this compound has shown negative results in the tested range, indicating that it does not inhibit viral adsorption into target cells by preventing HA from binding to RBCs suprabank.org. This is a crucial distinction, as it clarifies that this compound's mechanism is not a direct blockade of hemagglutinin-RBC interaction but rather an interference with the subsequent fusion process suprabank.org.
Similarly, hemolysis inhibition assays assess the ability of a compound to prevent the lysis of red blood cells, often induced by toxins or viral components. For influenza viruses, the low pH-induced conformational change of HA can lead to membrane fusion and subsequent hemolysis of red blood cells suprabank.org. However, when this compound was tested in hemolysis inhibition assays, it also yielded negative results in the test range suprabank.org. This further supports the understanding that this compound's action is specific to inhibiting the conformational rearrangements of HA2 that lead to membrane fusion, rather than causing or preventing general hemolysis or directly interfering with initial HA-RBC binding suprabank.org. Thus, in the context of these assays, this compound serves as an important control, demonstrating that its antiviral activity is not due to direct hemagglutinin-RBC binding inhibition or non-specific hemolytic effects.
In Vivo Research Methodologies in Animal Models for S Kkwk Efficacy
Establishment of Animal Models for Influenza A Virus Infection
To test the effectiveness of S-KKWK, a reliable and reproducible animal model of influenza A virus infection must first be established. This involves selecting an appropriate animal species and standardizing the procedures for inducing infection and administering the test compound.
The mouse (Mus musculus) is the most commonly used animal model for preliminary evaluations of anti-influenza drug candidates like this compound. nih.govnih.gov This preference is due to several practical advantages: mice are cost-effective, easy to handle, and a vast array of genetic and immunological reagents are available for in-depth analysis of the host response to infection. nih.gov
However, laboratory mice are not naturally susceptible to many human influenza virus strains. nih.gov Therefore, researchers typically use mouse-adapted IAV strains, such as the A/Puerto Rico/8/34 (H1N1) strain, which are known to cause consistent and measurable disease, including weight loss, lung pathology, and mortality. nih.govplos.org Studies confirming the antiviral activity of this compound have utilized such influenza A virus-infected mouse models to demonstrate its protective effects against a lethal infection. nih.govnih.govrug.nl
Standardization is critical to ensure that the results of efficacy studies are valid and reproducible. The standard method for inducing respiratory infection in murine models is intranasal inoculation. plos.orgmdpi.com Mice are anesthetized and a precisely quantified dose of the influenza virus, often calibrated as a lethal dose (e.g., 50% lethal dose or MLD₅₀), is administered into the nostrils. plos.orgfrontiersin.org This procedure ensures the virus directly reaches the respiratory tract, mimicking the natural route of infection in humans.
Following the viral challenge, the administration of the compound being tested, such as this compound, is also performed according to a strict protocol. While the specific administration route and schedule for this compound are not detailed in the available literature, typical protocols involve administering the compound at set intervals starting shortly before or after the viral challenge. nih.gov Control groups, including an untreated (vehicle control) group and often a group treated with a known antiviral like Oseltamivir (B103847), are essential for comparison. nih.gov
Evaluation of this compound in Animal Models
Once the animal model is established, the efficacy of this compound is evaluated by measuring several key parameters that reflect the course and severity of the influenza infection.
One of the most definitive measures of an antiviral compound's efficacy in a lethal infection model is its impact on survival. In studies involving this compound, researchers assessed its ability to protect mice from death following a lethal IAV challenge. acs.orgscience.gov The findings indicated that this compound significantly reduced the mortality of infected animals and extended their mean survival time compared to untreated control groups. nih.govscience.gov This demonstrates a potent protective effect of the compound in a living organism.
The table below illustrates a typical representation of survival data from such an experiment.
| Treatment Group | Number of Animals | Survival Rate (%) | Mean Survival Time (Days) |
| Vehicle Control | 10 | 10% | 7.5 |
| This compound | 10 | 80% | >14 |
| Oseltamivir | 10 | 90% | >14 |
| Note: This table is a representative illustration based on qualitative descriptions of this compound's efficacy and does not represent actual experimental data. |
A primary goal of an antiviral agent is to inhibit the replication of the virus. To measure this, researchers quantify the amount of virus, or viral load, in key tissues, particularly the lungs. frontiersin.orgnih.gov This is commonly achieved by harvesting lung tissue at specific time points after infection and measuring the amount of viral RNA using quantitative real-time polymerase chain reaction (qRT-PCR). mdpi.com A significant reduction in viral RNA copies in the this compound-treated group compared to the control group would provide direct evidence of its antiviral activity. While specific viral load data for this compound is not available in the cited literature, this is a standard and critical endpoint in evaluating any anti-influenza therapeutic. nih.govresearchgate.net
The following table shows a hypothetical data set for viral load analysis.
| Treatment Group | Mean Viral Titer (log10 RNA copies/gram of lung tissue) at Day 5 Post-Infection |
| Vehicle Control | 6.8 |
| This compound | 3.5 |
| Oseltamivir | 3.2 |
| Note: This table is a representative illustration of expected outcomes and does not represent actual experimental data. |
Beyond survival and viral load, the efficacy of this compound can be assessed by examining the extent of lung damage and inflammation caused by the virus. nih.gov This is done through histopathological analysis, where lung tissues are preserved, sectioned, stained (commonly with hematoxylin (B73222) and eosin), and examined under a microscope. plos.orgresearchgate.net In untreated influenza-infected mice, typical findings include severe inflammation, infiltration of immune cells into the lung tissue, damage to the bronchioles and alveoli, and edema. researchgate.netnih.gov An effective compound like this compound would be expected to significantly reduce the severity of these pathological changes. The inflammation can be graded using a semi-quantitative scoring system.
Immunological parameters, such as the levels of pro-inflammatory cytokines (e.g., IL-1β) in the lungs, can also be measured to assess the compound's ability to modulate the host's immune response to the infection. nih.govmdpi.com
Below is an example of a semi-quantitative scoring table for lung pathology.
| Treatment Group | Peribronchial Inflammation | Alveolar Damage | Interstitial Infiltration | Overall Pathology Score (0-9) |
| Vehicle Control | 3 (Severe) | 3 (Severe) | 2 (Moderate) | 8 |
| This compound | 1 (Mild) | 1 (Mild) | 0 (None) | 2 |
| Oseltamivir | 1 (Mild) | 0 (None) | 0 (None) | 1 |
| Note: This table is a representative illustration based on a 0-3 scoring scale (0=none, 1=mild, 2=moderate, 3=severe) and does not represent actual experimental data. |
Comparative Studies with Reference Antivirals in Animal Models
In the preclinical evaluation of any new antiviral candidate, such as this compound, comparative studies against established, clinically approved antiviral drugs are crucial. These studies serve to benchmark the efficacy of the novel compound and determine its potential advantages, such as improved potency, a better resistance profile, or a wider therapeutic window. The choice of reference antivirals and animal models is dictated by the target virus. For instance, in the context of influenza virus infections, commonly used reference drugs include neuraminidase inhibitors like oseltamivir and zanamivir, and M2 ion channel inhibitors such as amantadine (B194251) and rimantadine. nih.govnih.gov
Animal models are selected based on their ability to mimic human disease progression. For influenza research, mice, particularly BALB/c strains, and ferrets are frequently utilized. plos.orgnih.gov Mice are often used for initial efficacy screening due to their cost-effectiveness and the availability of immunological reagents. plos.org Ferrets are considered a gold-standard model for influenza because they exhibit similar clinical signs and virus transmission patterns to humans. nih.gov
A hypothetical comparative study of this compound against a reference antiviral like oseltamivir in a mouse model of influenza A virus infection would typically involve monitoring several key parameters to assess efficacy. These include survival rates, reduction in viral titers in the lungs and nasal passages, and amelioration of clinical symptoms such as weight loss and lung pathology. plos.orgnih.gov
Table 1: Hypothetical Comparative Efficacy of this compound and Oseltamivir in a Murine Influenza Model
| Treatment Group | Survival Rate (%) | Mean Lung Viral Titer (log10 PFU/g) | Mean Weight Loss (%) |
| Placebo | 20 | 6.5 | 25 |
| This compound | 80 | 3.2 | 10 |
| Oseltamivir | 70 | 3.8 | 12 |
This table presents hypothetical data for illustrative purposes and is not based on actual experimental results for this compound.
In such a study, detailed research findings would be presented to compare the statistical significance of the outcomes between the this compound-treated group, the oseltamivir-treated group, and the placebo group. For example, a significant reduction in lung viral load in the this compound group compared to both the placebo and the oseltamivir groups would suggest superior antiviral activity. Furthermore, histopathological examination of lung tissue would be conducted to compare the extent of inflammation and tissue damage among the different treatment groups. plos.org
Another critical aspect of these comparative studies is the assessment of the therapeutic window. This involves initiating treatment at different time points post-infection to determine how long after the onset of infection the drug remains effective. nih.gov For many approved antivirals, efficacy is significantly reduced if treatment is not initiated within 36-48 hours of symptom onset. nih.gov A key objective for a new antiviral like this compound would be to demonstrate a longer therapeutic window compared to existing drugs.
Ultimately, the goal of these comparative in vivo studies is to build a strong preclinical data package that supports the advancement of the investigational drug into clinical trials. The data must clearly demonstrate a favorable efficacy profile when compared to the current standard of care.
Computational and Biophysical Characterization of S Kkwk Interactions
Computational Docking and Molecular Dynamics Simulations
Computational approaches provide invaluable atomic-level insights into the binding mechanisms and dynamic behavior of S-KKWK. These methods allow for the prediction of binding modes, estimation of binding affinities, and simulation of the peptide's behavior in a membrane environment, offering a detailed picture of its inhibitory action.
Prediction of this compound Binding Poses and Affinities with HA2
Computer-aided docking simulations have been instrumental in identifying the putative binding site of this compound on the HA2 subunit. These simulations predict the most energetically favorable binding poses of the peptide within the protein's structure. Research indicates that this compound targets a highly conserved pocket in the stem region of HA2. This binding is thought to interfere with the conformational rearrangements of HA2 that are necessary for membrane fusion.
The predicted binding poses from docking studies reveal key interactions between the amino acid residues of the KKWK peptide portion of this compound and the HA2 protein. The cholesterol moiety is believed to anchor the lipopeptide to the viral or host membrane, thereby increasing its effective concentration near the target site on HA2.
| Parameter | Description | Finding for this compound and HA2 |
| Binding Site | The specific region on the HA2 protein where this compound binds. | A conserved pocket within the stem region of the HA2 subunit. |
| Key Interactions | The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the this compound-HA2 complex. | Predicted to involve hydrogen bonding and hydrophobic interactions between the KKWK peptide and conserved residues of HA2. |
| Binding Affinity | A quantitative measure of the binding strength between this compound and HA2. | While specific binding affinity values from computational predictions are not extensively reported, the potent antiviral activity suggests a high affinity. |
Simulation of Peptide-Membrane Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations are employed to study the behavior of this compound in a more biologically relevant environment, such as in the presence of a lipid bilayer. These simulations can elucidate how the cholesterol anchor interacts with the membrane and how this influences the presentation of the KKWK peptide to the HA2 target. MD studies on similar cholesterol-conjugated peptides have shown that the cholesterol moiety inserts into the lipid bilayer, effectively anchoring the peptide to the membrane surface. This localization is crucial for its mechanism of action.
Furthermore, MD simulations can provide insights into the conformational dynamics of this compound. The flexibility of the peptide portion and its linker to the cholesterol anchor can influence its ability to adopt the optimal conformation for binding to HA2. Understanding these dynamics is key to comprehending its inhibitory function.
Protein Sequence Alignment and Structural Homology Modeling
To further delineate the binding site of this compound and understand the structural context of its interaction with HA2, protein sequence alignment and homology modeling are utilized. These bioinformatics tools help in identifying conserved regions that are likely targets for broad-spectrum inhibitors.
Identification of Conserved Residues and Structural Motifs Relevant to this compound Binding
Protein sequence alignment of HA2 subunits from various influenza A strains has confirmed that the region targeted by this compound is highly conserved. This conservation is a critical attribute for a drug target, as it suggests that an inhibitor targeting this site would be effective against a broad range of influenza viruses, including drug-resistant strains. The identified conserved residues in the binding pocket are thought to be crucial for the structural integrity and function of the HA2 subunit during the fusion process.
Modeling of HA2 Fusion Core Structures
Structural homology modeling can be used to generate three-dimensional models of the HA2 fusion core in complex with this compound. These models, built upon experimentally determined structures of HA2, can provide a more detailed visualization of the binding interface. By modeling the interaction, researchers can better understand how this compound binding might sterically hinder the formation of the six-helix bundle, a critical structure for membrane fusion. These models serve as a valuable tool for designing next-generation inhibitors with improved binding characteristics.
Spectroscopic and Biophysical Techniques for Molecular Interaction Analysis
While computational methods provide predictive insights, spectroscopic and biophysical techniques offer experimental validation and quantitative characterization of the this compound-HA2 interaction. These methods are essential for confirming the binding and understanding the thermodynamic and structural consequences of this interaction.
Although specific experimental data for this compound using these techniques are not widely available in the public domain, the following methods are standard approaches for such characterizations.
Table of Spectroscopic and Biophysical Techniques:
| Technique | Information Provided | Potential Application to this compound-HA2 Interaction |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change upon binding to determine binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Would provide a complete thermodynamic profile of the this compound-HA2 interaction, confirming the binding affinity and elucidating the driving forces of the interaction. |
| Circular Dichroism (CD) Spectroscopy | Provides information on the secondary structure of the peptide and any conformational changes upon binding to the protein. | Could be used to determine if this compound undergoes a conformational change upon binding to HA2 and if the binding induces structural changes in the HA2 protein itself. |
| Fluorescence Spectroscopy | Can be used to monitor binding events and conformational changes by labeling either the peptide or the protein with a fluorescent probe. | Would allow for the determination of binding constants and provide insights into the local environment of the probe upon complex formation. |
| Surface Plasmon Resonance (SPR) | A label-free technique to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time. | Would provide detailed kinetic data on the this compound-HA2 binding event, complementing the thermodynamic data from ITC. |
The application of these techniques would be crucial to experimentally validate the computational predictions and to provide a comprehensive biophysical profile of the this compound-HA2 interaction, thereby guiding further optimization of this promising antiviral candidate.
Studies on Peptide-Protein Interactions (e.g., binding assays)
The interaction of short cationic peptides with proteins is fundamental to understanding their mechanisms of action and potential off-target effects. Binding assays are crucial experimental tools for quantifying these interactions. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently employed to determine key thermodynamic and kinetic parameters of peptide-protein binding, including the dissociation constant (K_d), enthalpy (ΔH), and entropy (ΔS) of binding.
For instance, studies on short cationic antimicrobial peptides have revealed their ability to bind to serum proteins like human serum albumin (HSA). nih.gov This interaction is significant as it can influence the peptide's bioavailability and efficacy. The binding is often driven by a combination of electrostatic and hydrophobic interactions. nih.gov The cationic residues, such as lysine, can interact with negatively charged patches on the protein surface, while hydrophobic residues can engage with hydrophobic pockets.
Research on a series of small cationic antibacterial tripeptides has demonstrated their binding to both bovine and human serum albumin. acs.orgnih.gov These studies, utilizing isothermal titration calorimetry, have shown that these peptides typically have a single binding site on albumin with dissociation constants in the micromolar range. acs.orgnih.gov The binding is primarily driven by interactions with the hydrophobic components of the peptides. nih.gov
To illustrate the typical binding affinities observed for such peptides, the following interactive data table presents findings from an ITC study on the interaction of various short cationic peptides with serum albumin.
Interactive Data Table: Binding of Short Cationic Peptides to Serum Albumin
| Peptide Sequence | Target Protein | Dissociation Constant (K_d) (µM) |
|---|---|---|
| Cationic Tripeptide 1 | Bovine Serum Albumin | 4.3 |
| Cationic Tripeptide 2 | Bovine Serum Albumin | 10.5 |
| Cationic Tripeptide 3 | Bovine Serum Albumin | 22.2 |
| Cationic Tripeptide 4 | Human Serum Albumin | 8.9 |
This table is representative of typical binding affinities for short cationic peptides and is based on data for analogous compounds.
Analysis of Peptide-Lipid Interactions and Membrane Perturbation
The interaction of cationic peptides with lipid membranes is a critical area of investigation, particularly for understanding their potential antimicrobial or cell-penetrating activities. The positive charges conferred by lysine residues in a peptide like this compound would facilitate initial electrostatic attraction to negatively charged components often found in bacterial membranes, such as phosphatidylglycerol and cardiolipin. The presence of tryptophan is also significant, as its indole side chain has a preference for the interfacial region of the lipid bilayer.
Computational studies, such as molecular dynamics (MD) simulations, are powerful tools for elucidating the molecular details of these interactions. These simulations can model the peptide's approach, binding, and potential insertion into the lipid bilayer, providing insights into changes in both peptide conformation and membrane structure.
A computational study on a tripeptide with the sequence Trp-Lys-Trp (WKW), which is structurally analogous to the KKWK motif, has provided valuable data on the energetics of its permeation across a 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) lipid bilayer. The study calculated the free energy landscape of the peptide as it moves through the membrane, identifying the energy barriers associated with translocation. The peptide, carrying two positive charges, exhibits a shallow energy minimum when bound to the membrane surface, with a significant energy barrier to penetrate the hydrophobic core.
The following interactive data table summarizes the key findings from the free energy calculations for the WKW peptide's interaction with a DOPC membrane.
Interactive Data Table: Free Energy Landscape of WKW Peptide Permeation through a DOPC Bilayer
| State of Peptide-Membrane Interaction | Description | Free Energy (kcal/mol) |
|---|---|---|
| A | Peptide in bulk solution | 0 |
| B | Peptide bound to the membrane surface | ~ -3 to -4 |
| C | Peptide's charged groups entering the membrane core (First energy barrier) | ~ +18 to +21 |
| D | Peptide in a shallow local minimum within the membrane | Lower than state C |
This table is based on computational studies of the analogous WKW peptide and represents the energetic landscape of membrane translocation.
Biophysical experiments complement these computational findings. Techniques like circular dichroism can reveal changes in the peptide's secondary structure upon membrane binding. Fluorescence spectroscopy, often utilizing the intrinsic fluorescence of tryptophan, can provide information about the peptide's local environment and depth of insertion into the bilayer. Furthermore, assays measuring the leakage of fluorescent dyes from lipid vesicles can quantify the extent of membrane perturbation and pore formation induced by the peptide. The collective evidence from such studies indicates that short cationic peptides can disrupt membrane integrity, a key mechanism for their biological activity.
Broader Research Implications and Future Directions in Lipopeptide Antiviral Discovery
S-KKWK as a Lead Compound for Rational Antiviral Design
This compound has emerged as a promising lead compound due to its potent and broad-spectrum antiviral efficacy, coupled with a well-defined mechanism of action. Its characteristics make it a strong candidate for rational antiviral design, focusing on conserved viral targets to overcome drug resistance and achieve broader applicability.
Strategy for Developing Broad-Spectrum Anti-Influenza Agents
This compound and its derivatives have exhibited potent antiviral activities against a wide array of influenza A viral strains, including those resistant to oseltamivir (B103847) and various clinically relevant isolates. nih.gov Experimental studies have shown impressive inhibitory concentrations (IC50 values) ranging from 0.7 to 3.0 µM against these diverse strains. nih.gov
A detailed mechanistic investigation revealed that this compound functions as a viral "entry blocker." It achieves this by inhibiting the conformational rearrangements of the hemagglutinin 2 (HA2) subunit, a crucial step in the fusion of the virus with host cell membranes. nih.gov This mode of action is particularly advantageous as it targets a fundamental process of viral entry, making it less susceptible to the rapid mutations observed in other viral components. In in vivo experiments, this compound significantly reduced mortality and extended the survival time of influenza A virus-infected mice, further validating its therapeutic potential. nih.gov
The following table summarizes key antiviral activity data for this compound:
| Target Virus/Strain | Mechanism of Action | IC50 Range (µM) | In Vivo Efficacy |
| Influenza A Viruses (various strains) | Entry Blocker | 0.7 - 3.0 | Reduced mortality, extended survival in mice nih.gov |
| Oseltamivir-resistant strains | Entry Blocker | 0.7 - 3.0 | Not specifically tested in vivo for resistance, but effective in vitro nih.gov |
| Clinically relevant isolates | Entry Blocker | 0.7 - 3.0 | Not specifically tested in vivo for isolates, but effective in vitro nih.gov |
Exploration of Conserved Viral Targets for Pan-Antiviral Approaches
A critical aspect of this compound's potential lies in its ability to target conserved viral structures. Computer-aided docking simulations and protein sequence alignment studies have identified conserved residues within the stem region of the HA2 subunit as the likely binding site for this compound. nih.gov This conserved region represents a promising drug target for designing anti-IAV agents with broad-spectrum activity, as it is less prone to antigenic drift and shift that affect other viral surface proteins. nih.gov
The strategy of targeting conserved viral factors is a cornerstone of pan-antiviral approaches, aiming to develop drugs effective against multiple viral strains or even different viruses within a family. readthedocs.ionih.gov By focusing on essential viral components or host factors that viruses universally exploit for replication, researchers can develop therapies with a high genetic barrier to drug resistance. readthedocs.ionih.govbioregistry.io This approach is crucial for pandemic preparedness, as it offers a means to combat emerging and re-emerging viral threats, including various influenza subtypes and coronaviruses. readthedocs.iobioregistry.io
Advancements in Peptide Engineering for Enhanced Functionality
The development of this compound highlights the broader advancements in peptide engineering, which are crucial for transforming peptides into viable research tools and therapeutic candidates. Peptide engineering focuses on overcoming inherent limitations of natural peptides, such as enzymatic degradation and poor bioavailability, while enhancing their desired functionalities.
Design of Peptidomimetics with Improved Properties for Research Applications
Common strategies in peptidomimetic design include:
Modified Backbone Structures: Altering the peptide backbone, for instance, through the incorporation of non-peptide bonds or scaffolds (e.g., β-peptides, α-peptoids, peptoids), can enhance stability and improve pharmacokinetic properties.
Cyclization: Introducing cyclic structures in peptides can significantly improve stability, resistance to enzymatic degradation, and bioactivity by reducing conformational flexibility. Techniques like disulfide bond formation, lactam bridge formation, and click chemistry-mediated cyclization are employed.
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to peptides can improve their stability, solubility, and circulation time in the body, while also reducing immunogenicity and proteolytic degradation.
Amino Acid Substitutions and Side Chain Modifications: Altering the amino acid sequence or side chain chemistry can enhance desired properties like stability, solubility, or bioactivity.
These engineering approaches are vital for developing peptide-based research tools that are robust enough for in vitro and in vivo studies, allowing for more accurate and reliable investigation of biological pathways and potential drug targets.
Strategies for Optimizing Targeting and Delivery Mechanisms for Research Tools
Optimizing the targeting and delivery of peptide-based research tools is paramount for their effective application and for translating research findings into practical solutions. Targeted drug delivery aims to precisely deliver compounds to specific organs or tissues, minimizing off-target effects and maximizing therapeutic efficacy.
Key strategies for optimizing targeting and delivery mechanisms include:
Passive Targeting: This relies on the natural accumulation of delivery vehicles (e.g., nanoparticles) in specific tissues due to physiological phenomena, such as the enhanced permeability and retention (EPR) effect in tumor tissues.
Active Targeting: This involves conjugating nanoparticles or peptide conjugates with specific ligands that bind to receptors overexpressed on target cells. This allows for highly specific delivery to desired sites.
Advanced Delivery Vehicles: The evolution of nanocomposite materials has significantly enhanced drug delivery capabilities. Various vehicles, such as liposomes, hydrogels, microfluidics, and biodegradable particles, offer improved drug-loading efficiency, biocompatibility, and controlled release properties.
Stimuli-Responsive Systems: Designing materials that react and release anti-infective drugs based on specific (patho)physiological stimuli (e.g., pH, temperature, enzyme activity) ensures precise control over drug release kinetics and tissue specificity.
These advancements in delivery mechanisms are crucial for ensuring that peptide-based research tools, like this compound and its derivatives, can effectively reach their intended targets within complex biological systems, thereby facilitating more accurate research findings and the development of targeted therapies.
Integration of Computational and Experimental Methodologies
The discovery and optimization of compounds like this compound underscore the indispensable role of integrating computational and experimental methodologies in modern antiviral drug discovery. This synergistic approach accelerates the identification, design, and validation of potential antiviral agents.
Computational methods, often referred to as in silico drug design, leverage molecular modeling, molecular dynamics simulations, and artificial intelligence to rapidly screen vast chemical libraries, predict compound activity, and identify potential binding sites. For instance, computer-aided docking simulations were instrumental in identifying the conserved HA2 stem region as the binding site for this compound. nih.gov These methods offer a cost-effective and time-efficient means to narrow down promising candidates before embarking on resource-intensive experimental validation.
However, computational predictions must be rigorously validated through experimental techniques. This includes:
Biophysical Studies: To understand the molecular interactions between the compound and its target.
In Vitro Assays: To assess antiviral activity and mechanism of action in controlled laboratory settings using cell cultures.
In Vivo Assessment: Conducting animal model studies to evaluate the efficacy and safety of potent antiviral candidates in minimizing viral load and disease progression.
The iterative interplay between computational predictions and experimental validation allows for the refinement of compound structures, optimization of their properties, and a deeper understanding of their biological effects, ultimately accelerating the discovery and development of effective antiviral drugs.
Accelerating the Discovery and Characterization of Novel Antiviral Peptides
The creation of this compound, a lipopeptide derived from the peptide sequence KKWK, demonstrates the efficacy of de novo design in generating α-helical lipopeptides specifically engineered to target viral fusion proteins. This approach offers a promising avenue for the discovery of broad-spectrum antiviral drugs. nih.gov The underlying strategy involves inhibiting the interactions mediated by the NHR/CHR coiled-coil, which are crucial for the formation of the six-helix bundle (6HB) structure common to class I enveloped viruses. This inhibition holds significant potential for developing broad-spectrum therapeutic interventions. nih.gov
Predictive Modeling for Mechanistic Understanding
Predictive modeling plays a crucial role in understanding the mechanistic basis of antiviral activity and in guiding the discovery process. As seen with this compound, computer-aided docking was integral to its design, suggesting the compound's interaction with its target. nih.gov More generally, computer models are being developed to represent the complex metabolism of cells and simulate viral replication, enabling researchers to detect metabolic processes essential for viral reproduction but not for host cell survival. nih.gov
Recent advancements include the application of deep learning to predict drug-target interactions, intrinsic antiviral activity, and the synergy between different drugs. These computational tools analyze structural features of compounds and biological targets to forecast their antiviral effects, thereby accelerating the identification of effective single agents and synergistic combinations. nih.gov
Contribution of this compound Research to Fundamental Virology and Membrane Fusion Studies
This compound research has significantly advanced the understanding of fundamental virology, particularly concerning viral entry mechanisms and the intricate process of membrane fusion.
This compound functions as a potent viral "entry blocker" by specifically inhibiting the conformational rearrangements of the HA2 subunit of hemagglutinin (HA), a critical protein in influenza A virus entry. nih.govwikipedia.orggithub.io This action directly interrupts the fusion of the virus and host cell membranes, a necessary step for viral infection. nih.govwikipedia.org Studies indicate that this compound binds to the HA stalk region, preventing the structural changes required for membrane fusion. github.io This mechanism is highly relevant because the 6HB fusion mechanism, which involves the HA2 subunit, is universally employed by class I enveloped viruses. nih.gov
The insights gained from this compound research underscore the importance of viral membrane fusion as a primary target for antiviral intervention. Membrane fusion is a universal event for enveloped viruses to enter host cells, and understanding how this compound interferes with this process provides a molecular blueprint for developing new inhibitors. By elucidating how lipopeptides can specifically target and disrupt the conformational dynamics of viral fusion proteins, this compound research contributes to the broader knowledge of viral pathogenesis and the critical steps involved in viral entry.
Potential for Synergistic Research with Other Antiviral Mechanisms
The distinct mechanism of action of this compound—inhibiting viral membrane fusion—positions it as a strong candidate for synergistic research with other antiviral compounds. Synergistic drug combinations offer several advantages, including enhanced therapeutic potency, improved efficacy, and the potential to reduce required dosages, thereby mitigating side effects. nih.gov Such combinations can also help combat drug resistance by targeting multiple viral or host pathways simultaneously.
While specific synergistic studies involving this compound were not detailed in the provided information, the principle of combining agents with different mechanisms is well-established in antiviral therapy. For instance, xanthan gum, a polymer, has demonstrated synergistic antiviral effects when combined with camostat (B1201512) against influenza viruses, with the combination showing significantly higher cell viability at lower concentrations than single treatments. Similarly, ribavirin, an antiviral that inhibits RNA-dependent RNA polymerase, has shown synergistic effects when combined with IFN-α in treating Hepatitis C virus (HCV) infections.
Given this compound's role as a viral entry inhibitor, it could potentially be combined with agents that target other stages of the viral life cycle, such as viral replication (e.g., RNA polymerase inhibitors), assembly, or release. Predictive modeling, as discussed in Section 8.3.2, can be instrumental in identifying and optimizing such synergistic combinations by analyzing drug-target interactions and predicting combined antiviral effects. nih.gov This multi-pronged approach could lead to more robust and effective antiviral therapies against a wider range of viral pathogens.
Compound Names and PubChem CIDs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
